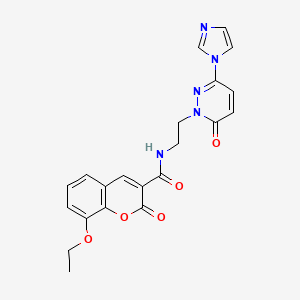

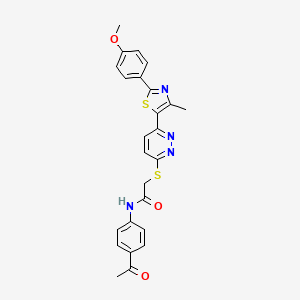

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or an amine, the nitro group through a nitration reaction, and the thioether group through a reaction with a thiol .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the nitro group could make the compound somewhat polar, while the thioether and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amine group could act as a base or nucleophile, the nitro group could be reduced to an amine, and the thioether group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity and ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Novel Tandem Transformations and Synthesis Applications

Researchers have explored the novel transformations of amino and carbonyl/nitrile groups in the synthesis of thienopyrimidine derivatives. For instance, innovative pathways were investigated for thieno[2,3-d]pyrimidin-4(3H)-one derivatives, leading to the discovery of new ring systems and potential applications in the design of pharmaceutical compounds (Pokhodylo et al., 2010).

Anticancer and HDAC Inhibition

The design and synthesis of benzamide derivatives have shown significant promise in cancer treatment. For example, compounds like MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, have demonstrated potent anticancer activity by blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Antifolate and Enzyme Inhibition for Cancer Therapy

The development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors based on the thieno[2,3-d]pyrimidine scaffold has been a significant area of research. These compounds exhibit potent inhibitory activities against both TS and DHFR, showcasing their potential as effective agents in cancer therapy (Gangjee et al., 2008).

Synthesis of Polyamides and Material Science Applications

The chemical synthesis of polyamides containing uracil and adenine showcases an application of related compounds in material science, particularly in the development of polymers with potential biological activity or specific physical properties (Hattori & Kinoshita, 1979).

Development of Novel Sulfonamides for Enzyme Inhibition

Research into the synthesis of acridine and bis acridine sulfonamides demonstrates the pursuit of new inhibitors for enzymes like carbonic anhydrase. These efforts contribute to the broader search for therapeutic agents that can regulate enzymatic activity for disease treatment (Ulus et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves the condensation of 4-nitroaniline with ethyl acetoacetate to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with thiourea to form 2-(4-nitrophenyl)-2-oxoethylthiourea. The thiourea intermediate is then reacted with 5-formyl-2,4-dihydroxypyrimidine to form the desired compound.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "thiourea", "5-formyl-2,4-dihydroxypyrimidine" ], "Reaction": [ "4-nitroaniline is condensed with ethyl acetoacetate in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethyl acetoacetate.", "2-(4-nitrophenyl)-2-oxoethyl acetoacetate is then reacted with thiourea in the presence of a base to form 2-(4-nitrophenyl)-2-oxoethylthiourea.", "2-(4-nitrophenyl)-2-oxoethylthiourea is then reacted with 5-formyl-2,4-dihydroxypyrimidine in the presence of a base to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide." ] } | |

CAS-Nummer |

888413-95-4 |

Molekularformel |

C19H16N6O5S |

Molekulargewicht |

440.43 |

IUPAC-Name |

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |

InChI |

InChI=1S/C19H16N6O5S/c20-16-15(22-17(27)11-4-2-1-3-5-11)18(28)24-19(23-16)31-10-14(26)21-12-6-8-13(9-7-12)25(29)30/h1-9H,10H2,(H,21,26)(H,22,27)(H3,20,23,24,28) |

InChI-Schlüssel |

LXKXWQCHHWFUTH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)

![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)

![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2613621.png)

![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)